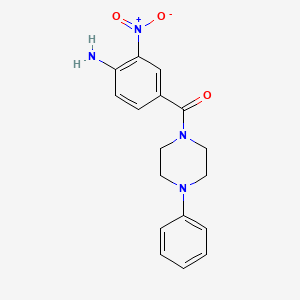
(4-Amino-3-nitrophenyl)-(4-phenylpiperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Amino-3-nitrophenyl)-(4-phenylpiperazin-1-yl)methanone is a complex organic compound with the molecular formula C19H20N4O3 It is characterized by the presence of both an amino group and a nitro group on a phenyl ring, as well as a phenylpiperazine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-3-nitrophenyl)-(4-phenylpiperazin-1-yl)methanone typically involves multiple steps:
Nitration: The initial step involves the nitration of a suitable aromatic precursor to introduce the nitro group. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder in the presence of hydrochloric acid.
Coupling Reaction: The amino compound is then coupled with a phenylpiperazine derivative through a condensation reaction, often facilitated by a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality.
化学反応の分析
Types of Reactions
Oxidation: The amino group can be oxidized to a nitroso or nitro group using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or catalytic hydrogenation.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Tin(II) chloride, catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), sulfuric acid.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or sulfonated derivatives.
科学的研究の応用
Chemistry
In chemistry, (4-Amino-3-nitrophenyl)-(4-phenylpiperazin-1-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. The presence of both amino and nitro groups allows for interactions with biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, this compound is explored for its potential as an anti-inflammatory or anticancer agent. Its ability to modulate biological pathways makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and dyes. Its unique chemical properties contribute to the development of materials with specific characteristics, such as enhanced durability or colorfastness.
作用機序
The mechanism of action of (4-Amino-3-nitrophenyl)-(4-phenylpiperazin-1-yl)methanone involves its interaction with molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with target proteins, while the nitro group can participate in redox reactions. These interactions can modulate the activity of biological pathways, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
- (4-Amino-3-nitrophenyl)-(4-methylpiperazin-1-yl)methanone
- (4-Amino-3-nitrophenyl)-(4-ethylpiperazin-1-yl)methanone
- (4-Amino-3-nitrophenyl)-(4-isopropylpiperazin-1-yl)methanone
Uniqueness
Compared to similar compounds, (4-Amino-3-nitrophenyl)-(4-phenylpiperazin-1-yl)methanone stands out due to the presence of the phenyl group on the piperazine ring. This structural feature enhances its ability to interact with aromatic residues in biological targets, potentially increasing its efficacy as a therapeutic agent.
特性
分子式 |
C17H18N4O3 |
|---|---|
分子量 |
326.35 g/mol |
IUPAC名 |
(4-amino-3-nitrophenyl)-(4-phenylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C17H18N4O3/c18-15-7-6-13(12-16(15)21(23)24)17(22)20-10-8-19(9-11-20)14-4-2-1-3-5-14/h1-7,12H,8-11,18H2 |
InChIキー |
JKCPDHKFBMFYHO-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC(=C(C=C3)N)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Benzyl-2-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-YL]methyl}sulfanyl)acetamide](/img/structure/B10816398.png)
![2-{[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-YL]methanesulfinyl}-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B10816415.png)
![2-({[2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-YL]methyl}sulfanyl)-1-[4-(4-fluorophenyl)piperazin-1-YL]ethan-1-one](/img/structure/B10816416.png)
![2-({[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-YL]methyl}sulfanyl)-N-[(4-chlorophenyl)methyl]acetamide](/img/structure/B10816424.png)

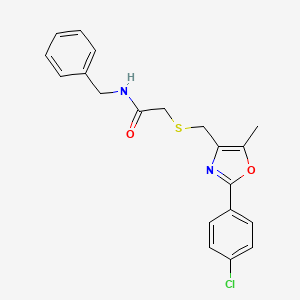
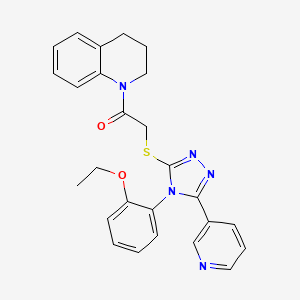
![2-({[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-YL]methyl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B10816454.png)
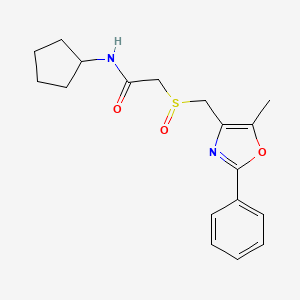

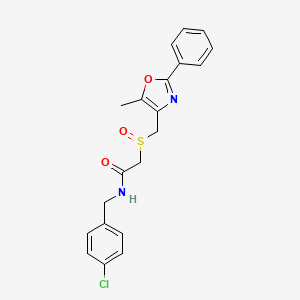

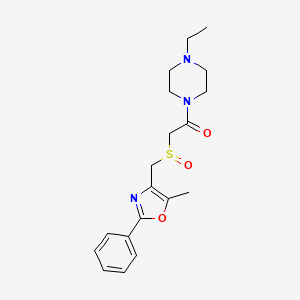
![2-{[4-(2-Fluorophenyl)piperazin-1-yl]carbonyl}-6-methoxyfuro[2,3-b]quinoline](/img/structure/B10816492.png)
